N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazine core substituted with methoxyphenyl and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide typically involves multiple steps. One common approach starts with the condensation of p-anisidine (4-methoxyaniline) with cyanuric chloride to form the triazine core. This intermediate is then further reacted with 3-methylaniline and glycine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core and aromatic substituents allow it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide
- N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide
- N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide
Uniqueness
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H27N7O3 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H27N7O3/c1-17-5-4-6-20(15-17)28-23(34)16-27-24-31-25(29-18-7-11-21(35-2)12-8-18)33-26(32-24)30-19-9-13-22(36-3)14-10-19/h4-15H,16H2,1-3H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
ULYLCOIHLDSJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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